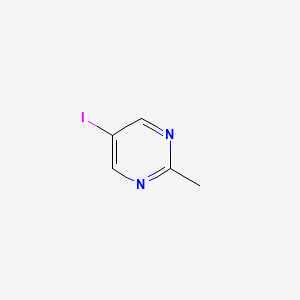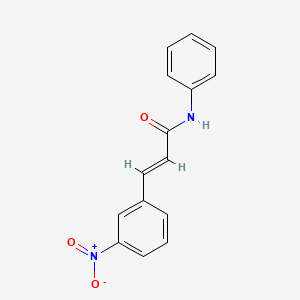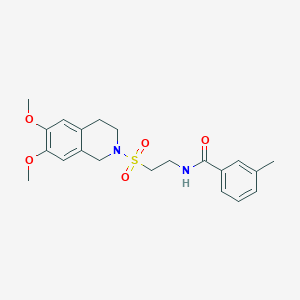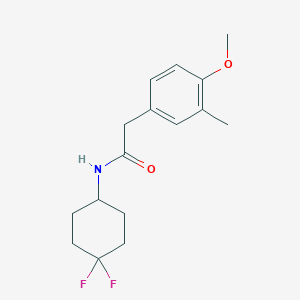
5-Iodo-2-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-2-methylpyrimidine is a chemical compound with the molecular formula C5H5IN2. It has a molecular weight of 220.01 .
Synthesis Analysis
Iodinated pyrimidines were first synthesized by Johnson and Johns (1905–1906), and a systematic study of the biologic activities of various purine and pyrimidine base analogs was initiated by Hitchings et al. (1945) and extended by Thompson et al. (1949) .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H5IN2/c1-4-7-2-5 (6)3-8-4/h2-3H,1H3 . This indicates that the compound has a pyrimidine ring with iodine and methyl groups attached.Physical And Chemical Properties Analysis
This compound is a powder with a purity of 95%. It should be stored at a temperature of 4 degrees Celsius . The compound has a predicted boiling point of 224.2±13.0 °C and a predicted density of 1.926±0.06 g/cm3 .Aplicaciones Científicas De Investigación
1. Synthesis and Chemical Reactions
- Alkynylation of Halo Pyrimidines : A study by Pal et al. (2006) explored the Pd/C–Cu catalyzed coupling reactions of halo pyrimidines, including 4-Chloro-5-iodo-6-methylpyrimidine, resulting in the synthesis of corresponding alkynyl pyrimidines. This demonstrates its role in facilitating specific chemical reactions.
2. Biological Interactions and Molecular Docking
- Halogen Bonding and Biological Activities : A study by He et al. (2020) used crystallography, DFT calculation, and molecular docking to understand the binding mode of a compound containing 5-iodo-2-methylpyrimidine. Their findings emphasize the importance of iodine in halogen bonding within biological systems.
3. Immunology and Therapeutics
- Toll-like Receptor Activation : Research by Beesu et al. (2016) identified a compound featuring this compound as a toll-like receptor (TLR8) agonist. This compound was found to have potential in modulating immune responses.
4. Antimicrobial and Antiviral Research
- Antimycobacterial Activity : Volov et al. (2021) explored new 5-substituted uridine derivatives as potent inhibitors of mycobacteria. Their study, involving 5-iodo-6-methylpyrimidine derivatives, highlighted their potential in treating tuberculosis. More details.
- Antiviral Properties : Research by Hocková et al. (2003) found that certain 5-substituted 2,4-diaminopyrimidine derivatives, including those with 5-iodo groups, exhibited notable antiretroviral activity.
5. Crystal Structure Analysis
- Structural Studies : Zhukhlistova and Tishchenko (2001) determined the crystal structure of a compound related to this compound, providing insights into its molecular structure. Find out more.
Mecanismo De Acción
Target of Action
It is known that iodinated pyrimidines, such as 5-iodo-2-methylpyrimidine, are readily incorporated into the dna of various microorganisms . This suggests that the compound’s primary targets could be the DNA of these organisms.
Mode of Action
It is suggested that the compound inhibits viral dna synthesis . . The compound’s interaction with its targets and the resulting changes need further investigation.
Biochemical Pathways
It is known that pyrimidines are structural components of key molecules that participate in diverse cellular functions, such as the synthesis of dna, rna, lipids, and carbohydrates . Therefore, it can be inferred that this compound might affect these pathways and their downstream effects.
Result of Action
It is suggested that the compound’s action results in the inhibition of viral dna synthesis , which could potentially lead to the suppression of viral replication.
Safety and Hazards
Análisis Bioquímico
Cellular Effects
Related compounds such as 5-Iodo-2’-deoxyuridine (IdU) have been shown to inhibit the replication of several DNA-containing viruses in cell culture .
Molecular Mechanism
Halogenated pyrimidine bases like 5-Iodo-2’-deoxyuridine are readily incorporated into the DNA of various microorganisms .
Metabolic Pathways
Pyrimidines are known to be involved in a number of important biological pathways, including nucleotide synthesis .
Propiedades
IUPAC Name |
5-iodo-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2/c1-4-7-2-5(6)3-8-4/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGGZGCUKUBTLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1447606-27-0 |
Source


|
| Record name | 5-iodo-2-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[(Benzyloxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B2680725.png)

![Methyl 3-(benzo[d]thiazole-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2680727.png)
![2-[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2680728.png)
![3-methyl-4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2680729.png)

![[2,4-dibromo-6-(methyl-NNO-azoxy)phenyl]amine](/img/structure/B2680731.png)
![7,7-Difluorospiro[3.5]nonan-2-amine;hydrochloride](/img/structure/B2680732.png)




